

Fedratinib metabolic stability enhancement structural modification

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Compound Focus: Fedratinib

CAS No.: 936091-26-8

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Fedratinib Metabolic Profile & Quantification

The table below summarizes key in vitro metabolic stability parameters for **fedratinib**, essential for interpreting your experimental results.

Parameter	Value	Experimental Conditions
In vitro half-life ($t_{1/2}$)	23.26 minutes [1]	Human Liver Microsomes (HLM)
Intrinsic Clearance (Cl_{int})	34.86 mL min ⁻¹ kg ⁻¹ [1]	Human Liver Microsomes (HLM)
Recommended Internal Standard	Encorafenib [1]	UPLC-MS/MS Analysis
Analytical Run Time	1 minute [1]	UPLC-MS/MS Method
Key Metabolic Liability	Pyrrrolidine moiety [1]	In silico prediction (StarDrop)

Experimental Protocols for Metabolic Stability

UPLC-MS/MS Method for Fedratinib Quantification

This validated, high-throughput method is suitable for in vitro metabolic stability studies [1].

- **Sample Preparation:** Use human liver microsomes (HLM) as the biological matrix. Include **encorafenib** as the internal standard (IS) to control for analytical variability [1].
- **Chromatography:**
 - **Column:** Eclipse Plus C18 [1]
 - **Mobile Phase:** Isocratic method [1]
 - **Runtime:** 1 minute [1]
- **Mass Spectrometry Detection:** MRM (Multiple Reaction Monitoring) mode for high selectivity and sensitivity [1].
- **Validation:** The method is linear between **1.0 - 3000 ng mL⁻¹**, with intra-day and inter-day accuracy and precision within acceptable limits ($\leq \pm 9\%$) [1].

Plasma Protein Binding Studies

Understanding **fedratinib**'s binding to plasma proteins is crucial for interpreting its pharmacokinetics. You can use multi-spectroscopic methods and molecular docking simulations [2].

- **Proteins:** Investigate binding with both **Bovine Serum Albumin (BSA)** and **Human alpha-1-acid glycoprotein (HAG)**, as **fedratinib** binds to both [2].
- **Techniques:**
 - **Fluorescence Quenching:** Measure the quenching of intrinsic protein fluorescence (from Tryptophan residues) upon **fedratinib** binding. This can determine the binding constant and mechanism [2].
 - **Molecular Docking & Dynamics:** Use software to model the interaction, predict the binding site, and simulate the stability of the **fedratinib**-protein complex over time [2].
- **Expected Findings:** **Fedratinib** forms a 1:1 complex with both BSA and HAG. The binding constant (K) is typically in the order of 10^4 – 10^5 M⁻¹ for BSA and 10^5 – 10^6 M⁻¹ for HAG [2].

FAQs & Troubleshooting Guide

Q1: What are the primary metabolic weaknesses of fedratinib's structure?

- **A:** In silico studies using the StarDrop software suite point to the **pyrrolidine moiety** as a key site of metabolic lability [1]. Structural modifications at this ring are most likely to improve metabolic stability.

Q2: My analytical method shows poor peak shape or separation for fedratinib. What should I check?

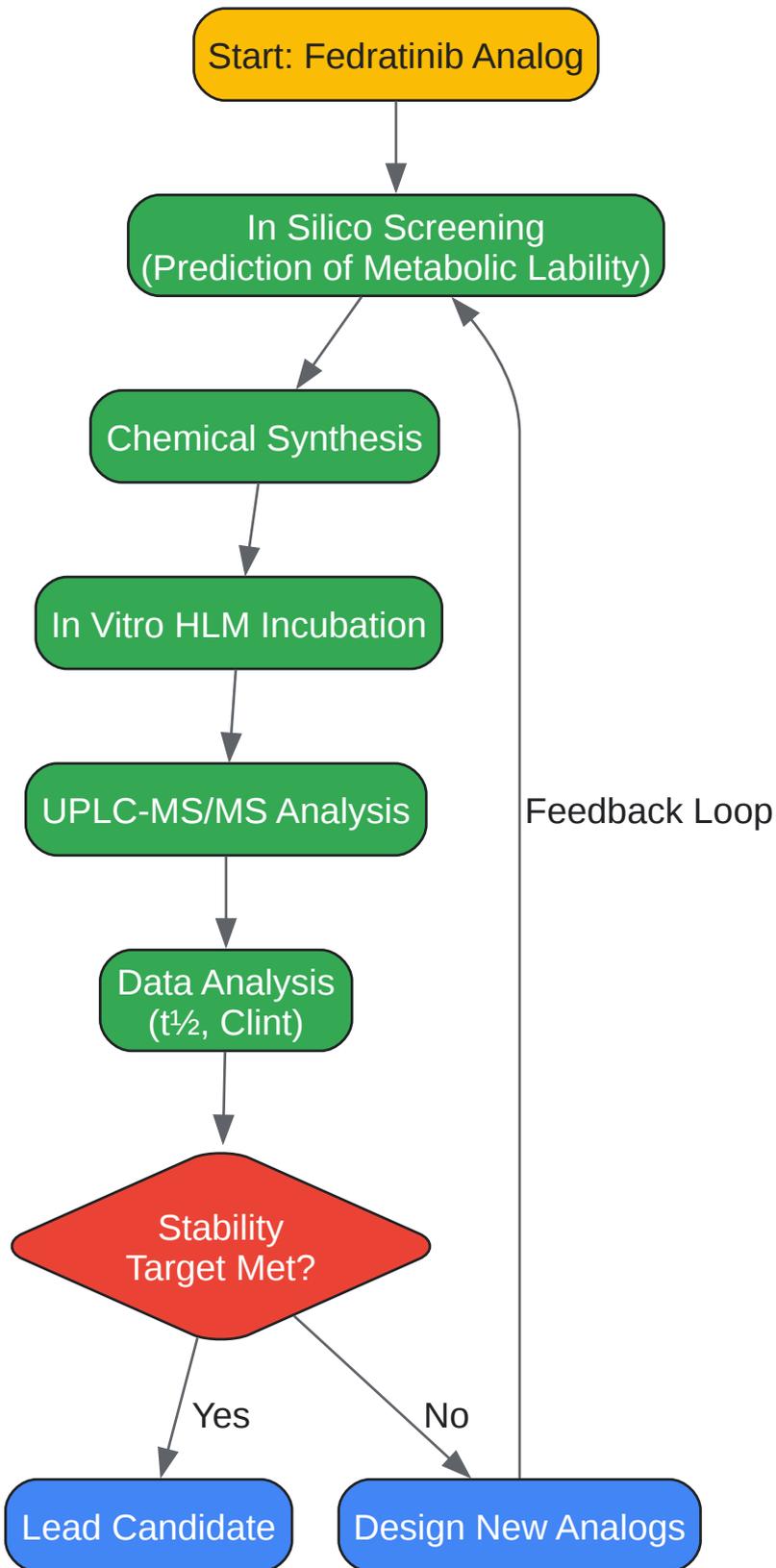
- **A:**
 - **Column Suitability:** Confirm you are using a C18 column, such as the Eclipse Plus C18 used in the validated method [1].
 - **Mobile Phase:** Ensure the isocratic mobile phase is prepared correctly and the system is adequately equilibrated [1].
 - **Sample Matrix:** Check for potential matrix effects from the HLM. The validated method showed no significant matrix effects, so issues here may indicate a problem with sample preparation [1].

Q3: How can I quickly assess the potential of new fedratinib analogs?

- **A:** Employ a combined in silico and in vitro workflow [1]:
 - **Virtual Screening:** Use software like StarDrop to predict the metabolic liability and ADME properties of designed analogs.
 - **DEREK Analysis:** Screen the structures for potential toxicity alerts.
 - **Rapid HLM Assay:** Use the fast UPLC-MS/MS method to obtain experimental half-life and clearance data for the most promising candidates.

Experimental Workflow for Metabolic Stability Assessment

This diagram outlines the key steps in a standard in vitro to in silico metabolic stability study:



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Strategies for Enhancing Metabolic Stability

Based on the identified metabolic liability, consider these structural modification approaches:

- **Pyrrrolidine Modification:** The core strategy is to modify the pyrrolidine moiety to hinder oxidative metabolism. This could involve [1]:
 - **Introducing steric hindrance** near potential sites of oxidation.
 - **Replacing carbon atoms** with heteroatoms to change electronic properties.
 - **Incorporating the ring** into a larger, more stable ring system.
- **In Silico Guidance:** Before synthesis, use software to predict the metabolic fate of your analogs. This helps prioritize molecules with a lower predicted clearance and fewer toxicological alerts [1].

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References

1. application to in vitro and in silico metabolic stability studies [pubmed.ncbi.nlm.nih.gov]
2. Multispectral methodologies and molecular simulation [sciencedirect.com]

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